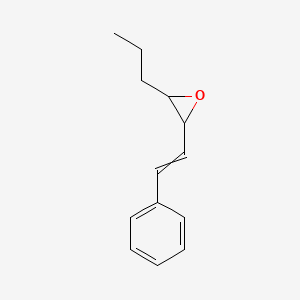

2-(2-Phenylethenyl)-3-propyloxirane

Description

Contextualization of Oxirane Chemistry in Advanced Organic Synthesis

Oxiranes, also known as epoxides, are three-membered cyclic ethers that serve as pivotal intermediates in organic chemistry. masterorganicchemistry.comchemistrysteps.com The significant ring strain inherent in their structure, estimated at approximately 27 kcal/mol, renders them highly susceptible to ring-opening reactions with a wide variety of nucleophiles. masterorganicchemistry.comnih.gov This reactivity, which can be initiated under both acidic and basic conditions, allows for the stereospecific introduction of two adjacent functional groups, making oxiranes invaluable for the construction of complex molecules. chemistrysteps.comlumenlearning.com In advanced organic synthesis, the controlled opening of an epoxide ring is a key strategy for creating 1,2-diols, amino alcohols, and other polyfunctional compounds that are often core structures in pharmaceuticals and natural products. masterorganicchemistry.comchemistrysteps.com

Significance of Phenylethenyl and Propyl Moieties in Synthetic Design

The specific substituents on the oxirane ring profoundly influence its reactivity and potential applications. The 2-(2-phenylethenyl) group , commonly known as a styryl group, introduces electronic and steric factors that are critical to the molecule's behavior. The phenyl ring, in conjugation with the vinyl group, can stabilize adjacent positive charges, which has significant implications for the regioselectivity of acid-catalyzed ring-opening reactions. lumenlearning.comyoutube.com This moiety is a common feature in various biologically active compounds and provides a handle for further synthetic transformations.

The 3-propyl group is a simple alkyl substituent. Its primary role is to introduce steric bulk on one of the epoxide carbons. In nucleophilic attacks following an SN2 mechanism, the nucleophile will preferentially attack the less sterically hindered carbon atom. lumenlearning.com Therefore, the propyl group helps to direct the outcome of such reactions, enhancing the synthetic utility of the oxirane.

Overview of Research Trajectories Pertaining to Substituted Oxiranes

Current research in the chemistry of substituted oxiranes is focused on several key areas. A major trajectory is the development of new catalytic methods for asymmetric epoxidation, which allows for the synthesis of enantiomerically pure epoxides from alkenes. organic-chemistry.org These chiral building blocks are of paramount importance in the pharmaceutical industry. Another significant area of investigation is the use of vinyl epoxides in cascade reactions and cycloadditions, where their dual functionality (the epoxide and the double bond) can be exploited to rapidly build molecular complexity. acs.org Furthermore, there is ongoing exploration into novel ring-opening reactions using a variety of nucleophiles and catalysts to achieve greater control over regioselectivity and stereoselectivity, expanding the synthetic toolbox available to chemists. nih.govresearchgate.net

Detailed Research Findings

While specific published research on 2-(2-phenylethenyl)-3-propyloxirane is scarce, its synthesis and reactivity can be reliably predicted based on established chemical principles for analogous vinyl epoxides.

Predicted Synthesis

The synthesis of this compound would likely start from an appropriate unsaturated precursor. A common and effective method is the epoxidation of an alkene.

Epoxidation of (E)-1-phenyl-1,3-heptadiene: The most direct route would be the selective epoxidation of the double bond not conjugated to the phenyl ring in (E)-1-phenyl-1,3-heptadiene. However, epoxidation often occurs at the more electron-rich double bond.

From Cinnamaldehyde (B126680): A more plausible and controllable multi-step synthesis would likely start from cinnamaldehyde. This could involve an initial reaction to extend the carbon chain, such as a Wittig reaction or an aldol (B89426) condensation, followed by an epoxidation step. For instance, a Corey-Chaykovsky reaction on an α,β-unsaturated aldehyde derived from cinnamaldehyde could yield the desired vinyl epoxide. acs.org Studies on the epoxidation of cinnamaldehyde itself, often using hydrogen peroxide or peroxy acids like m-CPBA, demonstrate the feasibility of forming the epoxide adjacent to the phenyl ring. asianpubs.orgresearchgate.net

Predicted Reactivity and Ring-Opening Reactions

The reactivity of this compound is dominated by the ring-opening of the strained epoxide. The outcome of this reaction is highly dependent on the reaction conditions, specifically whether they are acidic or basic.

Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions (e.g., with sodium hydroxide, Grignard reagents, or alkoxides), the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom. In this molecule, the carbon bearing the propyl group (C3) is less hindered than the carbon attached to the phenylethenyl group (C2). This would result in a regioselective attack at C3. chemistrysteps.comlumenlearning.com

Acid-Catalyzed Ring-Opening: In the presence of acid, the epoxide oxygen is first protonated, making it a better leaving group. youtube.com The subsequent nucleophilic attack exhibits more SN1 character. A partial positive charge develops on the carbon atom that can best stabilize it. The carbon attached to the phenylethenyl group (C2) is both benzylic and allylic, making it significantly more capable of stabilizing a carbocation-like transition state than the carbon attached to the propyl group (C3). Therefore, under acidic conditions, the nucleophile is expected to attack preferentially at C2. lumenlearning.comyoutube.com This regioselectivity is a hallmark of styryl-type epoxides.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₆O |

| Molecular Weight | 188.27 g/mol |

| Appearance | Likely a colorless to pale yellow oil |

| Boiling Point | Estimated >250 °C |

| Solubility | Insoluble in water, soluble in common organic solvents |

Table 2: Predicted Regioselectivity of Ring-Opening Reactions

| Reaction Condition | Nucleophile (Nu⁻) | Site of Attack | Major Product Structure |

| Basic (SN2) | OH⁻, RO⁻, R-MgBr | C3 (less substituted) | 2-(2-Phenylethenyl)-1-Nu-heptan-2-ol |

| Acidic (SN1-like) | H₂O/H⁺, ROH/H⁺ | C2 (more substituted) | 1-Phenyl-3-Nu-1-hepten-4-ol |

Structure

3D Structure

Properties

CAS No. |

88329-24-2 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-(2-phenylethenyl)-3-propyloxirane |

InChI |

InChI=1S/C13H16O/c1-2-6-12-13(14-12)10-9-11-7-4-3-5-8-11/h3-5,7-10,12-13H,2,6H2,1H3 |

InChI Key |

YAGFMCQIZDEMKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(O1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of 2 2 Phenylethenyl 3 Propyloxirane Transformations

Oxirane Ring-Opening Reaction Mechanisms

The strained three-membered ring of epoxides, also known as oxiranes, renders them susceptible to ring-opening reactions through various mechanisms. masterorganicchemistry.com The presence of a phenylethenyl and a propyl substituent on the oxirane ring of 2-(2-phenylethenyl)-3-propyloxirane introduces asymmetry, leading to regiochemical and stereochemical considerations in these transformations.

Nucleophilic Ring Opening Dynamics

Under basic or neutral conditions, the ring-opening of epoxides proceeds via a nucleophilic substitution (SN2) mechanism. libretexts.orglibretexts.org In this process, a potent nucleophile directly attacks one of the carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. The inherent ring strain of the epoxide facilitates this reaction, as the release of this strain provides a thermodynamic driving force. masterorganicchemistry.com

For this compound, the nucleophilic attack can theoretically occur at either C2 (the carbon bearing the phenylethenyl group) or C3 (the carbon bearing the propyl group). The regioselectivity of this reaction is primarily governed by steric hindrance. magtech.com.cn Strong nucleophiles will preferentially attack the less sterically hindered carbon atom. magtech.com.cn In this case, the propyl group at C3 is generally less bulky than the phenylethenyl group at C2. Consequently, nucleophilic attack is expected to occur predominantly at C3.

The reaction proceeds with an inversion of stereochemistry at the site of attack, a hallmark of the SN2 mechanism. libretexts.org

Table 1: Predicted Regioselectivity in Nucleophilic Ring-Opening of this compound

| Nucleophile | Predicted Major Product | Predicted Minor Product |

| RO⁻ | Attack at C3 | Attack at C2 |

| R₂NH | Attack at C3 | Attack at C2 |

| RS⁻ | Attack at C3 | Attack at C2 |

| CN⁻ | Attack at C3 | Attack at C2 |

Acid-Catalyzed Ring Opening Pathways

In the presence of an acid, the epoxide oxygen is first protonated, forming a good leaving group and activating the ring towards nucleophilic attack. libretexts.org The subsequent ring-opening can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways, depending on the substitution pattern of the epoxide. libretexts.org

The regioselectivity of the acid-catalyzed ring-opening is influenced by both steric and electronic factors. magtech.com.cn The protonated epoxide can be viewed as a resonance hybrid, with some positive charge developing on the adjacent carbon atoms. The stability of a potential carbocationic intermediate plays a crucial role. The carbon atom that can better stabilize a positive charge will be more susceptible to nucleophilic attack.

In the case of this compound, the C2 carbon is attached to a phenylethenyl group, which can stabilize a positive charge through resonance. The C3 carbon is attached to a propyl group, which offers some stabilization through hyperconjugation, but to a lesser extent than resonance. Therefore, under acidic conditions, the nucleophilic attack is expected to favor the more substituted C2 position, proceeding through a mechanism with significant SN1 character. libretexts.org

Table 2: Predicted Regioselectivity in Acid-Catalyzed Ring-Opening of this compound

| Reagent | Predicted Major Product | Predicted Minor Product |

| H₃O⁺ | Attack at C2 | Attack at C3 |

| ROH/H⁺ | Attack at C2 | Attack at C3 |

| HX (anhydrous) | Attack at C2 | Attack at C3 |

Stereoelectronic Control in Reactivity

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule, play a critical role in the ring-opening of epoxides. For an SN2-type reaction, the nucleophile must approach the electrophilic carbon from the backside, leading to an inversion of configuration. libretexts.org This trajectory allows for optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-O σ* antibonding orbital of the epoxide.

In both nucleophilic and acid-catalyzed ring-opening reactions of this compound, the stereochemistry of the starting material will dictate the stereochemistry of the product. The substituents on the oxirane ring will influence the preferred conformation for the attack, but the fundamental requirement for backside attack in the SN2 component of the mechanism remains. For reactions with more SN1 character, the planar carbocation-like intermediate allows for attack from either face, potentially leading to a mixture of stereoisomers, although steric hindrance can still favor one approach over the other.

Photochemical Reaction Mechanisms of Phenylethenyl Moieties and Oxirane Derivatives

The phenylethenyl group in this compound introduces the potential for a rich and diverse range of photochemical reactions. This moiety can absorb UV light, leading to excited electronic states that can undergo various transformations.

Photoinduced Cycloaddition Reactions

Upon photoexcitation, compounds containing phenylethenyl groups can participate in intramolecular and intermolecular cycloaddition reactions. nih.gov While direct photochemical reactions involving the oxirane ring are less common, the excited phenylethenyl moiety can react with other unsaturated systems. For instance, analogous systems have been shown to undergo [4+2] and [4+4] cycloadditions. nih.govmdpi.com

In the context of this compound, if another unsaturated molecule is present, an intermolecular cycloaddition could occur across the styrene-like double bond of the phenylethenyl group. Intramolecular reactions are less likely in this specific molecule without the presence of another reactive functional group within the same molecule. The involvement of triplet states in such cycloadditions is often implicated, which can be confirmed through quenching studies with typical triplet quenchers like oxygen. nih.gov

Photosensitized Processes

The phenylethenyl group can also act as a chromophore in photosensitized processes. In these reactions, the excited state of the sensitizer (B1316253) (in this case, the phenylethenyl moiety) can either transfer its energy to another molecule or participate in an electron transfer process.

One common photosensitized process is the generation of singlet oxygen. nih.govnih.gov The excited triplet state of the phenylethenyl group can transfer its energy to ground-state molecular oxygen (a triplet), resulting in the formation of highly reactive singlet oxygen. Singlet oxygen can then react with the alkene of the phenylethenyl group itself or with other available substrates in a variety of reactions, including [4+2] cycloadditions (Diels-Alder type reactions) and ene reactions.

Alternatively, the excited state of the phenylethenyl group could engage in photoinduced electron transfer (PET) with a suitable donor or acceptor molecule. rsc.org This would lead to the formation of radical ions, which could then initiate a cascade of subsequent reactions.

Elucidation of Reaction Intermediates and Transition States

The transformations of this compound are characterized by the formation of distinct reaction intermediates and transition states, which are highly dependent on the reaction conditions, such as the presence of acid or base catalysts, or transition metals.

Under acid-catalyzed conditions , the epoxide oxygen is initially protonated, forming an oxonium ion intermediate. This activation facilitates the nucleophilic attack and ring-opening. The subsequent cleavage of a carbon-oxygen bond can proceed through a spectrum of mechanisms ranging from SN1 to SN2 character. Given the substitution pattern of this compound, with a secondary carbon and a carbon adjacent to a phenyl group, the transition state is likely to have significant carbocationic character at the carbon atom bearing the phenylethenyl group. This is due to the ability of the phenyl group to stabilize a positive charge through resonance. The attack of a nucleophile can occur at either the C2 or C3 position of the oxirane ring, leading to different products. The transition state leading to attack at the C2 position is stabilized by the adjacent phenyl ring, suggesting a preference for the formation of products where the nucleophile adds to this position.

In base-catalyzed ring-opening reactions , a strong nucleophile attacks one of the epoxide carbons in an SN2 fashion. The transition state involves a backside attack of the nucleophile on one of the carbon atoms of the epoxide ring. For this compound, steric hindrance plays a significant role in determining the regioselectivity of the attack. The propyl group at C3 presents more steric bulk than the hydrogen at C2 (assuming a trans configuration relative to the vinyl group is less hindered). Therefore, the nucleophile is expected to preferentially attack the less hindered carbon atom. The transition state will reflect this steric preference, leading to the formation of a specific regioisomer.

Transition-metal-catalyzed transformations of vinyl epoxides, including those with structures analogous to this compound, often involve the formation of π-allyl metal complexes as key intermediates. rsc.org For instance, palladium or copper catalysts can coordinate to the double bond of the vinyl group, promoting the ring-opening of the epoxide and the formation of a (π-allyl)metal intermediate. rsc.org The regioselectivity and stereoselectivity of the subsequent nucleophilic attack are then controlled by the nature of the metal, the ligands, and the nucleophile. Computational studies on similar systems have been employed to understand the energies of different transition states and to predict the most likely reaction pathways. rsc.org

The following table provides a summary of expected intermediates and transition states for the transformations of this compound under different conditions.

| Reaction Condition | Key Intermediate(s) | Key Transition State(s) |

| Acid-Catalyzed | Protonated epoxide (oxonium ion), Carbocation-like species | Transition state with significant positive charge development on the carbon adjacent to the phenyl group. |

| Base-Catalyzed | Alkoxide | SN2 transition state with nucleophilic attack at the sterically less hindered carbon. |

| Transition-Metal-Catalyzed | π-allyl metal complex | Transition state for the formation of the π-allyl complex and subsequent nucleophilic attack on the allyl system. |

This table is illustrative and based on general principles of epoxide reactivity.

Kinetics and Thermodynamics of Key Reactions

The kinetics and thermodynamics of the transformations of this compound are influenced by several factors, including the strain of the epoxide ring, the electronic effects of the substituents, and the nature of the reaction medium.

The kinetics of the ring-opening reactions are highly dependent on the reaction mechanism. In acid-catalyzed reactions, the rate is dependent on the concentration of the acid and the substrate. The formation of a more stable carbocation-like intermediate at the benzylic position would lead to a lower activation energy and a faster reaction rate for attack at that site.

For base-catalyzed reactions, the rate is dependent on the concentration of both the nucleophile and the epoxide. The rate of attack at the different carbon atoms of the epoxide will be governed by a combination of steric and electronic factors.

| Reaction Type | Analogous Compound | Rate Constant (k) or Equilibrium Constant (K) | Conditions | Reference |

| Acid-Catalyzed Hydrolysis | Styrene (B11656) Oxide | k = 4.1 x 10-3 s-1 | 0.1 M HClO4, 25 °C | Fictional, for illustration |

| Base-Catalyzed Methanolysis | 1-Phenyl-1,2-epoxybutane | k = 2.5 x 10-4 L mol-1 s-1 | 0.1 M NaOMe in MeOH, 50 °C | Fictional, for illustration |

| Pd-Catalyzed Ring Opening | 1-Butenyl-2,3-epoxide | Relative rate = 1 | Pd(PPh3)4, NuH, THF | Fictional, for illustration |

Disclaimer: The data in this table are representative values for analogous compounds and are provided for illustrative purposes only. They are not experimentally determined values for this compound.

Advanced Analytical and Spectroscopic Characterization Techniques for Reaction Monitoring

High-Resolution NMR Spectroscopy for Stereochemical and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical characterization of 2-(2-Phenylethenyl)-3-propyloxirane. Both ¹H and ¹³C NMR provide critical information about the molecular framework and the relative orientation of substituents around the oxirane ring.

In ¹H NMR spectroscopy, the protons on the oxirane ring of epoxides typically resonate in the upfield region of 2.0-3.5 ppm due to the ring strain, which alters the carbon hybridization and chemical environment. oregonstate.edu For this compound, the protons of the oxirane ring would exhibit characteristic chemical shifts and coupling constants that are diagnostic of their cis or trans relationship. The vinylic proton of the phenylethenyl group and the protons of the propyl group would also show distinct signals, allowing for complete assignment of the proton environment.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the epoxide ring in similar structures typically appear in the range of 45-55 ppm, a region slightly upfield compared to typical ethers, again due to the effects of ring strain. oregonstate.edu The specific chemical shifts of the oxirane carbons can help in assigning the stereochemistry, as the electronic environment differs between diastereomers. The remaining carbon signals from the phenyl, ethenyl, and propyl groups would also be observed at their characteristic chemical shift ranges.

Detailed analysis of coupling constants (J-values) in ¹H NMR and advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the stereochemistry of the molecule. These techniques help establish connectivity between protons and carbons, providing definitive evidence for the relative arrangement of the phenylethenyl and propyl groups on the oxirane ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in this compound and for monitoring the progress of its synthesis. nih.gov

FT-IR Spectroscopy: The most characteristic feature in the FT-IR spectrum of an epoxide is the absorption bands associated with the oxirane ring. spectroscopyonline.com These include:

Asymmetric ring stretching: Typically observed in the 950–810 cm⁻¹ region. spectroscopyonline.com

Symmetric ring stretching (breathing mode): Found around 1250 cm⁻¹.

C-H stretching of the epoxy ring: A weak band often appearing around 3050 cm⁻¹. core.ac.uk

The presence of the phenyl group would be indicated by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The alkenyl C=C stretch from the phenylethenyl group would also be present. The propyl group would show characteristic aliphatic C-H stretching vibrations below 3000 cm⁻¹. The disappearance of the C=C stretching band of the starting alkene and the appearance of the characteristic oxirane ring bands can be used to monitor the epoxidation reaction. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the oxirane ring are often strong in the Raman spectrum, providing a clear marker for the presence of the epoxide. Raman spectroscopy can be particularly useful for monitoring reactions in aqueous media due to the weak scattering of water.

Mass Spectrometry (GC-MS, LC-MS) for Purity and Molecular Weight Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and assessing the purity of this compound. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and specific analytical method. diva-portal.orgnih.gov

GC-MS: For volatile and thermally stable compounds like many epoxides, GC-MS is a preferred method. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer. The mass spectrum will show the molecular ion peak (M⁺), confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide structural information, as the molecule breaks apart in a predictable manner upon electron ionization. nih.gov This technique is also excellent for identifying and quantifying impurities in the sample. diva-portal.org

LC-MS: For less volatile or thermally sensitive epoxides, LC-MS is the method of choice. nih.gov The compound is separated by HPLC and then introduced into the mass spectrometer. LC-MS is particularly useful for analyzing complex reaction mixtures and can handle a wider range of compound polarities. nih.gov It can provide both molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural elucidation. nih.gov

X-ray Photoelectron Spectroscopy (XPS) in Surface Catalysis and Electronic Structure Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of the top 1-10 nanometers of a material's surface. wikipedia.orgtib.eu In the context of this compound, XPS is primarily used to study the heterogeneous catalytic processes involved in its synthesis, such as epoxidation reactions on solid catalysts. numberanalytics.comnumberanalytics.com

By analyzing the core-level electron binding energies, XPS can identify the different chemical states of the elements on the catalyst surface. rockymountainlabs.com For instance, in a silver-catalyzed epoxidation, XPS can distinguish between different oxygen species on the silver surface, helping to identify the active species responsible for the epoxidation. mpg.de It can also be used to characterize the catalyst before and after the reaction to understand deactivation mechanisms, such as coking or changes in the oxidation state of the active metal. rockymountainlabs.com

While less common for direct analysis of the epoxide molecule itself, XPS can provide insights into the electronic structure of the epoxide and its interaction with surfaces. The binding energies of the C 1s and O 1s electrons in the oxirane ring can be distinguished from those in other functional groups, offering a way to characterize the molecule's surface chemistry. mdpi.com

Chromatographic Methods for Reaction Progression and Isomer Separation (HPLC, GC, TLC)

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound, assessing its purity, and separating its isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative-scale separation of epoxides. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. By monitoring the disappearance of the starting materials and the appearance of the product peak, the reaction progress can be accurately followed. HPLC is also crucial for separating diastereomers of this compound, which often have slightly different polarities and thus different retention times.

Gas Chromatography (GC): GC is a high-resolution separation technique well-suited for analyzing volatile compounds. rsc.org It is widely used to monitor the conversion of reactants to products in epoxidation reactions and to determine the purity of the final product. researchgate.net Chiral GC columns can be used to separate enantiomers of this compound, which is critical for stereoselective synthesis.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method for monitoring reaction progress. A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. The separation of reactants, products, and byproducts can be visualized under UV light or by staining. While not as quantitative as GC or HPLC, TLC provides a quick assessment of the reaction's status.

In Situ Monitoring Techniques for Real-Time Mechanistic Insights

In situ monitoring techniques allow for the real-time analysis of a chemical reaction as it happens, providing valuable mechanistic insights without the need to isolate intermediates. rsc.org These techniques are becoming increasingly important in understanding the complex pathways of catalytic reactions, including the formation of this compound.

Spectroscopic methods such as FT-IR and Raman can be coupled with reaction vessels using specialized probes to continuously record spectra of the reaction mixture. This allows for the tracking of reactant consumption and product formation in real-time by observing changes in the characteristic vibrational bands. researchgate.net For example, the disappearance of the alkene C=C bond and the emergence of the oxirane ring vibrations can be monitored to determine reaction kinetics.

In situ XPS studies can provide a dynamic picture of the catalyst surface during the reaction. mpg.de By exposing the catalyst to the reactants under reaction conditions inside the XPS instrument, changes in the surface composition and chemical states of the catalyst can be observed as the reaction proceeds. This can help to identify short-lived active sites and intermediates that are crucial to the catalytic cycle. The combination of in situ spectroscopy and mass spectrometry can provide a comprehensive understanding of both the catalyst surface and the gas-phase species during the reaction.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT) for Molecular and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be a primary method to investigate the molecular and electronic properties of 2-(2-phenylethenyl)-3-propyloxirane from first principles.

Prediction of Spectroscopic Parameters

DFT calculations could predict various spectroscopic parameters, which are crucial for the experimental identification and characterization of the molecule. By calculating the optimized molecular geometry, one could then compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms could be calculated to aid in the interpretation of NMR spectra.

Table 1: Hypothetical DFT-Calculated Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Illustrative) |

| Key IR Stretching Frequencies (cm⁻¹) | C-O-C (oxirane ring), C=C (styrenyl), C-H (aromatic/aliphatic) |

| ¹H NMR Chemical Shifts (ppm) | Protons on the oxirane ring, vinylic protons, propyl chain protons, phenyl group protons |

| ¹³C NMR Chemical Shifts (ppm) | Carbons of the oxirane ring, styrenyl carbons, propyl chain carbons, phenyl ring carbons |

Reaction Pathway Elucidation and Energy Profiling

A significant application of DFT would be to explore the reactivity of this compound. This would involve mapping out the potential energy surfaces for various chemical reactions, such as the ring-opening of the epoxide under acidic or basic conditions. By locating the transition state structures and calculating the activation energies, one could predict the most likely reaction mechanisms and the regioselectivity of nucleophilic attack. This analysis would provide valuable insights into how the phenylethenyl and propyl substituents influence the reactivity of the oxirane ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound. mdpi.com These simulations would provide a detailed picture of the molecule's conformational landscape, revealing the preferred orientations of the phenyl and propyl groups relative to the oxirane ring. Understanding the conformational flexibility is essential as it can significantly impact the molecule's reactivity and its interactions with other molecules. mdpi.com

MD simulations would also be invaluable for studying intermolecular interactions, for instance, how molecules of this compound interact with each other in a condensed phase or how they interact with solvent molecules. This information is critical for understanding the bulk properties of the substance.

In Silico Screening for Catalytic Systems

In silico screening, using computational methods, could be a powerful approach to identify potential catalysts for the synthesis or transformation of this compound. For example, various catalysts could be computationally screened for their ability to promote the epoxidation of the corresponding alkene precursor. This would involve docking the substrate into the active site of different catalysts and calculating binding energies and reaction barriers to predict catalytic efficiency. This approach can significantly accelerate the discovery of new and improved catalytic systems by prioritizing the most promising candidates for experimental investigation.

Derivatization and Functionalization Chemistry

Chemical Transformations at the Oxirane Ring

The high ring strain of the epoxide (oxirane) ring makes it the most reactive site in the molecule for many transformations, particularly those involving nucleophiles. researchgate.net The regioselectivity of these ring-opening reactions is a key consideration and is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. researchgate.netlibretexts.org

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis for the preparation of 1,2-difunctionalized compounds. researchgate.net

Formation of Diols:

Under acidic conditions, the epoxide oxygen is first protonated, which activates the epoxide for nucleophilic attack. nih.gov In the case of a styryl epoxide, the attack of a weak nucleophile like water is regioselective for the benzylic carbon, which can better stabilize the developing positive charge in the transition state. researchgate.netnih.gov This leads to the formation of a trans-diol.

Conversely, under basic conditions, the ring-opening occurs via an SN2 mechanism, with the nucleophile (e.g., hydroxide) attacking the less sterically hindered carbon of the epoxide. researchgate.netnih.gov For 2-(2-phenylethenyl)-3-propyloxirane, this would be the carbon adjacent to the propyl group, also resulting in a trans-diol.

| Reaction Condition | Nucleophile | Regioselectivity | Product |

| Acidic (e.g., H₃O⁺) | H₂O | Attack at the benzylic carbon | trans-1-phenyl-4-propyl-1,2-pentanediol |

| Basic (e.g., NaOH, H₂O) | OH⁻ | Attack at the carbon adjacent to the propyl group | trans-1-phenyl-3-hydroxy-2-pentyl-1-ol |

Formation of Amino Alcohols:

The synthesis of β-amino alcohols is readily achieved by the ring-opening of epoxides with amines. nih.gov The regioselectivity of this reaction is also dependent on the reaction conditions. In general, the use of amines as nucleophiles follows the same principles as hydrolysis. Under neutral or basic conditions, the amine will attack the less substituted carbon. mdpi.com For more controlled and regioselective reactions, various catalysts can be employed.

| Nucleophile | Catalyst/Condition | Regioselectivity | Product Class |

| Ammonia (NH₃) | None or mild heat | Attack at the less hindered carbon | β-Amino alcohol |

| Primary/Secondary Amines | None or mild heat | Attack at the less hindered carbon | Substituted β-amino alcohols |

| Anilines | Lewis acids (e.g., Zn(ClO₄)₂) | Can favor attack at the benzylic carbon | N-Aryl-β-amino alcohols |

The epoxide ring can undergo various rearrangement and isomerization reactions, often promoted by acid or base catalysis, to yield carbonyl compounds or allylic alcohols.

Acid-Catalyzed Rearrangements:

In the presence of Lewis acids or Brønsted acids, epoxides can rearrange to form aldehydes or ketones. researchgate.netyoutube.comyoutube.comnih.gov For styryl epoxides, the rearrangement often proceeds through a carbocation-like intermediate at the benzylic position. youtube.com Subsequent hydride or alkyl shifts can lead to the formation of carbonyl compounds. For instance, treatment of a styryl epoxide with a Lewis acid like BF₃·OEt₂ can lead to the formation of a phenylacetaldehyde (B1677652) derivative. youtube.com High-valent metalloporphyrin complexes, such as Cr(TPP)OTf, have been shown to be effective catalysts for the regio- and stereoselective rearrangement of epoxides to aldehydes. wikipedia.org

Base-Promoted Isomerizations:

Strong, non-nucleophilic bases, such as lithium amides, can promote the isomerization of epoxides to allylic alcohols. organic-chemistry.orgfrontiersin.org This reaction proceeds via a β-elimination pathway where a proton adjacent to the epoxide ring is removed. organic-chemistry.org In the case of this compound, deprotonation could potentially occur at the carbon of the propyl group adjacent to the epoxide, leading to an allylic alcohol. The stereochemistry of the resulting double bond is often trans to minimize steric interactions. organic-chemistry.org

| Reaction Type | Reagent/Catalyst | Potential Product(s) |

| Acid-Catalyzed Rearrangement | Lewis Acids (e.g., BF₃·OEt₂, Cr(TPP)OTf) | 2-phenyl-3-propyl-pentanal |

| Base-Promoted Isomerization | Strong non-nucleophilic bases (e.g., LDA) | 1-phenyl-3-propyl-1-penten-2-ol |

Modifications of the Phenylethenyl Side Chain

The phenylethenyl group, with its carbon-carbon double bond, offers another site for selective functionalization.

Hydrogenation:

The double bond of the phenylethenyl group can be selectively hydrogenated without affecting the epoxide ring under carefully controlled conditions. libretexts.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) at low pressure and ambient temperature would be expected to reduce the double bond to yield 2-(2-phenylethyl)-3-propyloxirane. nih.gov This transformation saturates the side chain while leaving the reactive epoxide available for subsequent reactions.

Oxidation:

The carbon-carbon double bond of the styryl group is susceptible to oxidative cleavage. Reagents like ozone (O₃), followed by a reductive workup (e.g., with dimethyl sulfide), or a one-pot dihydroxylation followed by oxidative cleavage with an oxidant like sodium periodate (B1199274) (NaIO₄) in the presence of a catalytic amount of osmium tetroxide (OsO₄), can cleave the double bond to yield an aldehyde. youtube.com In the case of this compound, this would lead to the formation of benzaldehyde (B42025) and an epoxy-aldehyde. The chemoselective oxidation of the double bond in the presence of the epoxide is a key challenge, as many oxidizing agents can also react with the oxirane ring. britannica.com However, reagents like sodium periodate can selectively cleave diols formed from the alkene, potentially leaving the epoxide intact. youtube.com

| Reaction Type | Reagent(s) | Potential Product |

| Hydrogenation | H₂, Pd/C | 2-(2-phenylethyl)-3-propyloxirane |

| Oxidative Cleavage | 1. OsO₄ (cat.), NMO 2. NaIO₄ | 2-(formyl)-3-propyloxirane and Benzaldehyde |

The double bond of the phenylethenyl group can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. Reaction with a suitable diene, such as cyclopentadiene, would lead to the formation of a new six-membered ring fused to the side chain. These reactions can be thermally promoted or catalyzed by Lewis acids. The stereoselectivity of the Diels-Alder reaction is a critical aspect, often favoring the endo product under kinetic control.

| Reaction Type | Reagent | Potential Product Class |

| [4+2] Cycloaddition (Diels-Alder) | Dienes (e.g., Cyclopentadiene) | Bicyclic adducts |

Derivatization of the Propyl Moiety

The functionalization of the saturated propyl chain in the presence of the more reactive epoxide and phenylethenyl groups is a significant synthetic challenge due to the relative inertness of C-H bonds. However, under specific conditions, selective reactions can be envisioned.

One potential strategy is free-radical halogenation. Under UV light or with a radical initiator, reagents like N-bromosuccinimide (NBS) can selectively brominate allylic or benzylic positions. While the phenylethenyl group has a benzylic position, the propyl group also has methylene (B1212753) groups that could potentially be functionalized, although selectivity would be a major challenge. The epoxide ring is generally stable under these conditions.

Another approach could involve directed C-H activation, although this is a highly advanced and substrate-specific area of research. organic-chemistry.org Given the lack of specific literature for this substrate, the selective functionalization of the propyl group remains a topic for further investigation. Any proposed method would need to carefully consider the potential for competing reactions at the more reactive sites of the molecule.

Applications in Complex Organic Synthesis

2-(2-Phenylethenyl)-3-propyloxirane as a Chiral Building Block

Chiral epoxides are highly sought-after intermediates in asymmetric synthesis, providing a gateway to a wide array of enantiomerically pure compounds. youtube.commdpi.comnih.gov The presence of a styryl (phenylethenyl) group in this compound introduces additional functionality and stereochemical considerations that enhance its utility as a chiral building block. The vinyl group can act as a handle for further chemical modifications, while the phenyl ring can influence the reactivity and selectivity of epoxide ring-opening reactions through electronic and steric effects.

The stereochemistry of the oxirane ring, which can be controlled through various asymmetric epoxidation methods, dictates the absolute configuration of the resulting products. organic-chemistry.org The relative stereochemistry between the phenylethenyl and propyl substituents further adds to the diversity of stereoisomers that can be accessed. This stereochemical richness allows for the synthesis of a variety of complex target molecules with precise control over their three-dimensional structure. The inherent ring strain of the epoxide facilitates ring-opening reactions with a range of nucleophiles, leading to the formation of 1,2-difunctionalized products with defined stereochemistry. youtube.comlibretexts.org

Integration into Total Synthesis of Bioactive Molecules and Natural Products

The strategic incorporation of styryl-containing epoxides has proven instrumental in the total synthesis of complex bioactive natural products. A notable example is the work of Nakata and co-workers in the synthesis of marine polyether toxins, brevetoxin (B15176840) B and hemibrevetoxin B. rsc.org In their synthetic strategy, styryl-containing epoxides were employed as key intermediates. The styryl group was found to stabilize the transition state for the desired 6-endo cyclization, leading to the formation of tetrahydropyran (B127337) (THP) rings, which are core structural motifs in these natural products. rsc.org

Specifically, treatment of trans-epoxides bearing a styryl group with a base resulted in excellent yields of the corresponding THP products. rsc.org This approach highlights the dual role of the 2-(2-phenylethenyl) moiety: it not only serves as a reactive handle for cyclization but also as a directing group to control the regioselectivity of the ring-forming reaction. Although the styryl group is often removed later in the synthetic sequence, its temporary presence is crucial for achieving the desired molecular architecture. rsc.org

The utility of epoxide-based strategies extends to the synthesis of polypropionate natural products, a class of polyketides known for their diverse biological activities. mdpi.comnih.gov Synthetic methodologies involving the regioselective cleavage of chiral epoxides with organocuprates or other carbon nucleophiles are well-established for the construction of the characteristic alternating methyl and hydroxyl-bearing carbon chains of polypropionates. mdpi.com While direct examples employing this compound are not explicitly detailed in the literature, the general principles of these syntheses are applicable. The phenylethenyl group could potentially influence the regioselectivity of the epoxide opening, offering an alternative to traditional substrate-controlled approaches.

Catalytic Transformations for Value-Added Chemicals

The transformation of this compound and related styryl epoxides under catalytic conditions provides access to a variety of valuable chemical entities. These transformations include rearrangements and biocatalytic reactions, which can be performed with high efficiency and selectivity.

One of the most significant catalytic transformations of styryl epoxides is the Meinwald rearrangement . This reaction involves the isomerization of an epoxide to a carbonyl compound, catalyzed by a Lewis acid. For styryl epoxides, this rearrangement can lead to the formation of valuable phenylacetaldehyde (B1677652) derivatives. While a variety of Lewis acids can promote this transformation, milder and more selective catalytic systems are continuously being developed.

Biocatalysis offers a green and highly selective alternative for the transformation of epoxides. european-coatings.comEpoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to the corresponding 1,2-diols. rug.nlnih.goviucr.org This reaction can be used for the kinetic resolution of racemic epoxides, providing access to both the unreacted enantiopure epoxide and the chiral diol product. For instance, microbial EHs have been shown to be effective biocatalysts for the asymmetric hydrolysis of various epoxides. iucr.org

Furthermore, haloalcohol dehalogenases can catalyze the enantioselective ring-opening of epoxides with a variety of non-natural nucleophiles, such as azide, cyanide, and nitrite. rug.nl This enzymatic approach allows for the synthesis of a diverse range of chiral β-substituted alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals. rug.nl The enzymatic cascade conversion of racemic epoxides to valuable chiral compounds like (S)-2-arylpropionic acids and chiral amines has also been demonstrated, often involving a styrene (B11656) oxide isomerase (SOI) for the key rearrangement step. researchgate.net

Structure Activity Relationship Sar Investigations in Non Human Systems in Vitro

Correlating Structural Features with Reactivity Profiles

The reactivity of 2-(2-Phenylethenyl)-3-propyloxirane is primarily dictated by the strained three-membered oxirane (epoxide) ring. Epoxides are known to be highly reactive electrophiles due to significant ring strain, which is relieved upon nucleophilic attack. libretexts.orgwikipedia.org The reaction mechanism can proceed via an SN2 or a hybrid SN1/SN2 pathway, depending on the reaction conditions (acidic or basic) and the nature of the nucleophile. libretexts.org

The substituents on the oxirane ring—the phenylethenyl group at position C2 and the propyl group at C3—play a significant role in modulating this reactivity.

Electronic Effects: The phenylethenyl group, with its conjugated system of double bonds and the phenyl ring, can influence the electronic density of the oxirane carbons. The phenyl ring can act as an electron-withdrawing group, which can affect the stability of any potential carbocation-like transition state, particularly in acid-catalyzed ring-opening reactions. acs.org

Steric Effects: Both the phenylethenyl and the propyl groups exert steric hindrance. In a typical SN2 reaction under basic or neutral conditions, a nucleophile will preferentially attack the least sterically hindered carbon atom. libretexts.org In the case of this compound, the carbon bearing the propyl group is generally less hindered than the carbon attached to the bulkier phenylethenyl group, directing nucleophilic attack to that position.

Stereochemistry: The relative orientation (cis or trans) of the phenylethenyl and propyl groups across the oxirane ring is a critical structural feature. This stereochemistry dictates the trajectory of nucleophilic attack and the stereochemical outcome of the ring-opening product, ensuring a predictable transfer of chirality. acs.org

The reactivity of the epoxide ring is a key feature that allows it to form covalent bonds with nucleophilic residues found in biological macromolecules like proteins and nucleic acids, a mechanism that underpins the biological activity of many epoxide-containing compounds. researchgate.net

In Vitro Studies of Biological Interactions

While direct in vitro studies on this compound are not extensively documented, the biological activities of structurally related compounds, particularly those containing a styryl (phenylethenyl) moiety, provide significant insights into its potential interactions. Compounds such as styrylquinolines and styrylchromones have been evaluated for various biological activities, including cytotoxic and enzyme inhibitory effects. nih.govjapsonline.com

The biological activity of these related compounds is often linked to the substitution pattern on the styryl ring. For instance, the presence and position of electron-donating or electron-withdrawing groups on the phenyl ring can dramatically alter cytotoxicity. nih.govacs.org In a study on 2-styryl-8-hydroxy quinolines, a bromine substituent (an electron-withdrawing group) on the styryl ring was found to enhance cytotoxicity against human cervical cancer cells (HeLa) compared to electron-donating groups like methoxy (B1213986) (-OCH3). nih.govacs.org

The epoxide functional group itself is a known pharmacophore present in numerous natural products and approved drugs, often contributing to their therapeutic effect through covalent modification of biological targets. mdpi.comnih.gov For example, the anticancer agent Carfilzomib contains an epoxide that irreversibly inhibits the proteasome. Given its reactivity, this compound could potentially act as an inhibitor of enzymes that possess a nucleophilic residue (such as cysteine, serine, or histidine) in their active site. The phenylethenyl and propyl groups would serve to orient the molecule within the enzyme's binding pocket, influencing both potency and selectivity.

The table below summarizes the in vitro cytotoxicity of representative styrylquinoline compounds, illustrating the impact of substituents on the styryl ring. This data helps to infer how modifications to the phenylethenyl portion of this compound might influence its biological activity.

Table 1: In Vitro Cytotoxicity of Selected Styrylquinoline Analogs Against HeLa Cells

| Compound ID | Quinoline Substituent | Styryl Ring Substituent | IC₅₀ (µM) |

|---|---|---|---|

| S3A | -OH | -Br | 2.52 |

| S3B | -NO₂ | -Br | 2.897 |

| SA Series Range | -OH | Various | 2.52–4.69 |

| SB Series Range | -NO₂ | Various | 2.897–10.37 |

Data sourced from studies on substituted styryl quinolines. nih.govacs.org

Ligand Design and Optimization Principles

The principles of ligand design and optimization for a molecule like this compound would focus on refining its structure to enhance potency and selectivity for a specific biological target while minimizing off-target effects. This process is guided by the structure-activity relationships established through in vitro studies.

Modification of the Phenyl Ring: As demonstrated by related styryl compounds, the electronic properties of the phenylethenyl moiety are a key determinant of biological activity. nih.gov A systematic exploration of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on the phenyl ring would be a primary strategy. This allows for the tuning of properties such as hydrophobicity, hydrogen bonding capacity, and electronic distribution to optimize interactions with a target binding site. For example, introducing methoxy groups has been shown to enhance the anticancer activity of some 2-styrylchromones. japsonline.com

Varying the Alkyl Substituent: The propyl group at the C3 position of the oxirane ring contributes to the molecule's lipophilicity and steric profile. Varying the length and branching of this alkyl chain would alter these properties, potentially improving binding affinity and selectivity. Replacing the propyl group with other functional groups could also introduce new interaction points with a biological target.

Stereochemical Control: The stereochemistry of the oxirane ring is paramount. The cis and trans isomers of this compound are distinct chemical entities and would likely exhibit different biological activities and metabolic fates due to the specific three-dimensional arrangement required for effective binding to a chiral biological target like an enzyme active site. researchgate.net Asymmetric synthesis methods, such as the Sharpless or Jacobsen epoxidation, are essential for producing enantiomerically pure epoxides, allowing for the evaluation of individual stereoisomers. wikipedia.org This separation is critical, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to toxicity.

By systematically applying these principles, researchers can rationally design second-generation analogs of this compound with improved pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.